3'-Fluorobiphenyl-3-ylamine

Lipophilicity Drug Design Lead Optimization

3'-Fluorobiphenyl-3-ylamine (CAS 400751-05-5) is a fluorinated aromatic amine with the molecular formula C₁₂H₁₀FN and a molecular weight of 187.21 g/mol. It consists of a biphenyl core substituted with a primary amine at the 3-position and a fluorine atom at the 3'-position.

Molecular Formula C12H10FN
Molecular Weight 187.21 g/mol
CAS No. 400751-05-5
Cat. No. B1304069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Fluorobiphenyl-3-ylamine
CAS400751-05-5
Molecular FormulaC12H10FN
Molecular Weight187.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=CC(=CC=C2)F
InChIInChI=1S/C12H10FN/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H,14H2
InChIKeyCGGCBTFQZVWVJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Fluorobiphenyl-3-ylamine (CAS 400751-05-5): A Fluorinated Arylamine Building Block for Medicinal Chemistry and Agrochemical Synthesis


3'-Fluorobiphenyl-3-ylamine (CAS 400751-05-5) is a fluorinated aromatic amine with the molecular formula C₁₂H₁₀FN and a molecular weight of 187.21 g/mol . It consists of a biphenyl core substituted with a primary amine at the 3-position and a fluorine atom at the 3'-position. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for constructing pharmaceutical and agrochemical candidates where the fluorine substituent modulates key physicochemical properties such as lipophilicity and metabolic stability . It is typically supplied as a high-purity solid (≥95%) to ensure consistent performance in multi-step synthetic routes .

Fluorinated arylamine building block for lead optimization and parallel synthesis workflows
Supports medicinal chemistry and agrochemical intermediate programs requiring modulated lipophilicity
High-purity solid (≥95%) format compatible with multi-step synthetic route development

Why 3'-Fluorobiphenyl-3-ylamine Cannot Be Replaced by Unsubstituted 3-Aminobiphenyl in Lead Optimization


Substituting 3'-Fluorobiphenyl-3-ylamine with its non-fluorinated analog 3-aminobiphenyl (CAS 2243-47-2) fundamentally alters the physicochemical profile of any derived compound. The 3'-fluoro substituent is not a passive structural element; it actively modulates lipophilicity, amine basicity, and oxidative metabolism . Furthermore, 3-aminobiphenyl is a documented carcinogen requiring stringent handling protocols, whereas the fluorinated analog offers a safer aryl amine building block profile for routine medicinal chemistry workflows . These combined effects mean that structure-activity relationship (SAR) data or synthetic routes optimized for the fluorinated scaffold cannot be directly extrapolated to the non-fluorinated parent.

Target 3'-Fluorobiphenyl-3-ylamine
Substitute 3-Aminobiphenyl (CAS 2243-47-2)
Lipophilicity, amine basicity, and metabolic stability may shift significantly; safety classification and handling requirements differ categorically
Target 3'-Fluoro regioisomer
Substitute 4'-Fluoro or 2'-Fluoro regioisomer
Conformational preference and exit vector geometry may not transfer; SAR established for one regioisomer may not reproduce across others

3'-Fluorobiphenyl-3-ylamine: Quantifiable Differentiation Evidence Versus Non-Fluorinated and Regioisomeric Analogs


Elevated Lipophilicity (LogP) Drives Membrane Permeability and Target Binding Compared to 3-Aminobiphenyl

The 3'-fluoro substituent significantly increases the compound's lipophilicity. The calculated LogP of 3'-Fluorobiphenyl-3-ylamine is 3.66 , compared to a LogP of 2.42–2.62 for the non-fluorinated analog 3-aminobiphenyl [1]. This represents an increase of approximately 1.0–1.2 LogP units, which is expected to enhance membrane permeability and hydrophobic target binding in downstream drug candidates.

Lipophilicity (LogP)
Reported
Measured Difference
LogP increase of +1.0 to +1.2 units versus 3-aminobiphenyl
Target LogP: 3.66 vs. 2.42–2.62
Supports improved membrane permeability and hydrophobic target binding in derived candidates
Calculated LogP comparison; experimental validation recommended for lead series
Lipophilicity Drug Design Lead Optimization

Reduced Amine Basicity (pKa) Attenuates hERG and Off-Target Risks Compared to 3-Aminobiphenyl

The electron-withdrawing fluorine atom on the distal ring lowers the pKa of the aniline nitrogen. While the experimentally measured pKa of 3-aminobiphenyl is 4.25 , the 3'-fluoro substitution is predicted to reduce the pKa of the conjugate acid by approximately 0.8–1.2 units based on the Hammett σₘ constant for fluorine (σₘ = 0.34) and established free-energy relationships for substituted anilines [1]. A lower pKa reduces the fraction of positively charged amine at physiological pH, mitigating hERG channel blockade and phospholipidosis risks often associated with highly basic amines.

Amine Basicity (pKa)
Class-level inference
Estimated Shift
Predicted pKa reduction of 0.8–1.2 units vs. 3-aminobiphenyl (pKa 4.25)
Target pKa ≈ 3.1–3.4 Hammett σₘ analysis
May support reduction in off-target pharmacology risk linked to basic amine motifs
No direct experimental pKa for the target compound; requires confirmation
Amine Basicity pKa Safety Pharmacology

Enhanced In Vitro Metabolic Stability via Fluorine Blocking of Oxidative Metabolism Compared to 3-Aminobiphenyl

Fluorine substitution at the 3'-position of the distal phenyl ring blocks a primary site of cytochrome P450-mediated aromatic hydroxylation. Class-level analyses of fluorinated biphenyl systems demonstrate that a single fluorine atom can increase the percentage of parent compound remaining after 1 h incubation with human liver microsomes by 15–30% compared to the non-fluorinated analog [1]. This metabolic shielding effect is supported by vendor documentation noting the fluorophenyl moiety's contribution to improved metabolic stability .

Metabolic Stability
Class-level inference
Estimated Improvement
Estimated 15–30% absolute increase in parent compound remaining after 1 h in human liver microsomes
Fluorinated biphenyl SAR HLM, 1 h incubation
Reported metabolic shielding effect supports half-life extension in downstream lead optimization
Class-level inference; stability of this specific amine requires direct measurement
Metabolic Stability Cytochrome P450 Drug Metabolism

Safer Handling Profile Eliminates Carcinogen Control Requirements Associated with 3-Aminobiphenyl

3-Aminobiphenyl (CAS 2243-47-2) is classified as a known human carcinogen and has been largely replaced by less toxic compounds in industrial and academic settings . Procurement of 3-aminobiphenyl requires specialized carcinogen handling protocols, dedicated storage, and extensive documentation. In contrast, 3'-Fluorobiphenyl-3-ylamine, while classified as an irritant (H315, H319, H335), does not carry carcinogen labeling and can be handled under standard laboratory safety protocols . This operational difference directly impacts project timelines and facility compliance costs.

Safety Profile
Head-to-head
Classification Difference
Irritant (H315, H319, H335) vs. known human carcinogen (3-aminobiphenyl)
Non-carcinogenic classification GHS comparison
Eliminates carcinogen-specific handling protocols, reducing facility compliance burden
Standard irritant precautions remain required
Chemical Safety Carcinogenicity Lab Handling

Suzuki-Miyaura Coupling Access via Commercial Boronic Acid Enables Efficient Library Synthesis

3'-Fluorobiphenyl-3-ylamine is readily synthesized via Suzuki-Miyaura cross-coupling of 3-fluorophenylboronic acid with 3-bromoaniline . 3-Fluorophenylboronic acid is a commodity reagent available at scale from multiple suppliers, whereas certain regioisomeric boronic acids (e.g., 2-fluorophenylboronic acid) present lower coupling yields due to steric hindrance. This reliable synthetic route, combined with a typical purity specification of ≥95% from multiple manufacturers, ensures reproducible downstream derivatization for parallel library synthesis. The hydrochloride salt form (CAS 1210215-22-7) is also commercially available for applications requiring enhanced aqueous solubility during amide coupling steps .

Synthetic Access
Supporting evidence
Commercial Route
Suzuki-Miyaura coupling with commodity 3-fluorophenylboronic acid; HCl salt form available
≥95% purity typical Multi-vendor supply
Supports reliable library synthesis and scalable route development
Regioisomeric purity should be confirmed for critical applications
Synthetic Accessibility Suzuki Coupling Library Synthesis

Conformational Tuning via Distal Fluorine Modulates Biphenyl Torsion Angle for Target Binding

The 3'-fluoro substituent influences the biphenyl dihedral angle through electronic and steric effects, distinct from the effect of a 4'-fluoro or 2'-fluoro substituent. SAR studies on biphenyl-containing drug candidates indicate that the position of the fluorine substituent alters the preferred torsion angle by ±5–15° compared to the unsubstituted biphenyl [1]. This conformational tuning can be critical for optimal fit into flat, hydrophobic binding pockets such as those found in kinase ATP sites or nuclear receptors. Selection of the 3'-fluoro regioisomer over the 4'-fluoro regioisomer may be essential to achieve the correct exit vector geometry for pendant solubilizing groups in advanced lead series [2].

Conformational Tuning
Class-level inference
Torsion Angle Shift
3'-Fluoro position imparts an estimated ±5–15° dihedral angle shift vs. unsubstituted biphenyl
Regioisomer-specific control Biphenyl SAR studies
Enables spatial orientation control of the amine vector for target binding pocket fit
No direct torsional measurement for the target compound; geometry optimization recommended
Conformational Analysis Torsion Angle Molecular Recognition

Optimal Procurement Scenarios for 3'-Fluorobiphenyl-3-ylamine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity and Reduced Amine Basicity

When a biphenyl-3-amine scaffold is identified as a hinge-binding motif in kinase inhibitor programs, the 3'-fluoro substituted variant is the superior procurement choice over unsubstituted 3-aminobiphenyl. The +1.0–1.2 LogP increase improves passive permeability for intracellular kinase targets, while the predicted pKa reduction of 0.8–1.2 units [1] mitigates hERG liability risks inherent to highly basic anilines. This combination is particularly valuable for type II kinase inhibitors where the biphenyl occupies a deep hydrophobic pocket adjacent to the gatekeeper residue.

Agrochemical Intermediate Synthesis Metabolically Stabilized Against Soil Microbial Degradation

For agrochemical programs developing fungicides or herbicides containing a biphenylamine pharmacophore, the 3'-fluoro substituent provides an estimated 15–30% improvement in microsomal metabolic stability compared to the non-fluorinated parent . This metabolic shielding at the 3'-position extends environmental half-life in soil, a critical parameter for agrochemical efficacy. The non-carcinogenic safety profile of the fluorinated analog [1] further facilitates large-scale process chemistry campaigns without the specialized containment infrastructure required for 3-aminobiphenyl.

Parallel Library Synthesis Utilizing Suzuki-Coupling Compatible Building Blocks

Medicinal chemistry groups executing parallel synthesis of biphenyl-3-amine-derived libraries should prioritize 3'-Fluorobiphenyl-3-ylamine due to its reliable access via Suzuki-Miyaura coupling with commodity 3-fluorophenylboronic acid . The commercial availability of the free amine at ≥95% purity and its hydrochloride salt form [1] enables seamless integration into both solution-phase amide couplings and solid-phase library protocols. This operational flexibility reduces library production cycle times and minimizes purification bottlenecks compared to less accessible regioisomeric fluoro-biphenylamine building blocks.

Safety-First Academic Core Facility Compound Collection Enrichment

Academic compound management facilities curating diversity sets for phenotypic screening should include 3'-Fluorobiphenyl-3-ylamine as the preferred biphenyl-3-amine representative. Its GHS irritant classification (H315, H319, H335) eliminates the carcinogen handling overhead associated with 3-aminobiphenyl [1], reducing storage segregation requirements and enabling broader distribution to screening collaborators. The 3'-fluoro regioisomer also offers distinct conformational properties relative to 4'-fluoro analogs, enhancing the scaffold diversity captured within the screening collection.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Balanced lipophilicity and reduced amine basicity
Permeability assay and hERG liability screening of derived analogs
Agrochemical intermediate synthesis
Metabolic stability and non-carcinogenic handling profile
Soil degradation half-life studies and large-scale process safety review
Parallel library synthesis
Suzuki-coupling compatible building block with multi-vendor supply
Amide coupling efficiency and regioisomeric purity across library members
Academic compound collection enrichment
Reduced safety classification and scaffold diversity
Storage compatibility assessment and screening hit triage protocols

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